2,3,4-Trichloroaniline
Overview
Description
Synthesis Analysis
The synthesis of chloroaniline derivatives often involves direct chlorination of aniline or its precursors under controlled conditions. For example, N-nitro-2,4,6-Trichloroaniline has been synthesized from aniline using acetyl nitrate as a nitrating agent, achieving high yields under optimized conditions (Li Xue-gang, 2003). This process highlights the complexity and specificity required in synthesizing chlorinated aniline derivatives.
Molecular Structure Analysis
The molecular structure of chloroaniline derivatives, including 2,3,4-Trichloroaniline, is characterized by the presence of chlorine atoms attached to the benzene ring, which significantly affects their electronic and structural properties. A study on 2,4,5-Trichloroaniline, a closely related compound, using spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR, provided insights into the molecular geometry, vibrational frequencies, and electronic properties (Govindarajan et al., 2012). These studies are crucial for understanding the behavior of 2,3,4-Trichloroaniline in various chemical environments.
Chemical Reactions and Properties
The chemical behavior of 2,3,4-Trichloroaniline involves reactions typical of aniline and chlorinated aromatic compounds. It can undergo electrophilic substitution reactions, facilitated by the electron-withdrawing effect of the chlorine atoms. The electrochemical oxidation of chloroanilines, including 2,4,6-trichloroaniline, has been studied in acetonitrile solution, revealing mechanisms that could be applicable to 2,3,4-Trichloroaniline (Kádár et al., 2001).
Physical Properties Analysis
The physical properties of chloroanilines are influenced by the number and position of chlorine atoms on the benzene ring. These properties include melting and boiling points, solubility in various solvents, and density. For instance, the crystal structure of related chloroaniline derivatives has been determined, providing valuable information on their solid-state properties and interactions (A. Saeed & J. Simpson, 2012).
Chemical Properties Analysis
The chemical properties of 2,3,4-Trichloroaniline, such as acidity, basicity, and reactivity towards various reagents, are dictated by the aniline moiety and the electron-withdrawing effect of the chlorine atoms. Studies on the oxidative chlorination of chloroanilines provide insights into the reactivity and potential transformations of 2,3,4-Trichloroaniline under oxidative conditions (Mukhopadhyay et al., 1999).
Scientific Research Applications
It’s worth noting that the handling and use of this compound should be done with care, as it’s known to be harmful if swallowed, in contact with skin, or if inhaled . It’s also known to cause skin and eye irritation .
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Chemical Research
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Synthesis of Acaricidal Compounds
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Synthesis of Polychlorinated Biphenyls (PCBs)
- 2,3,4-Trichloroaniline is also used as a reagent in the synthesis of dioxin-like monofluorinated polychlorinated biphenyls (PCBs) for the use as internal standards in PCB analysis . PCBs have been used in many different products, including electrical equipment, surface coatings, inks, adhesives, flame-retardants, and paints .
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Chromatography
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Preparation of Substituted Benzene Products
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Preparation of 2,4,6-Trichloroaniline
- A technology of trichloroaniline and production equipment, which is applied in the field of preparation of 2,4,6-trichloroaniline, can solve the problems of high enterprise cost and low effective conversion rate, and achieve enterprise cost saving, low consumption, and improved product synthesis rate effect .
Safety And Hazards
properties
IUPAC Name |
2,3,4-trichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJUYQOFOMFVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022098 | |
Record name | 2,3,4-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloroaniline | |
CAS RN |
634-67-3, 54686-91-8 | |
Record name | 2,3,4-Trichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054686918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 634-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRICHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84PW2M8B8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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